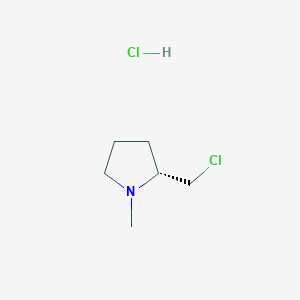

(2R)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride

Übersicht

Beschreibung

(2R)-2-(Chloromethyl)-1-methylpyrrolidine hydrochloride is a chemical compound with the molecular formula C6H13Cl2N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride typically involves the chloromethylation of 1-methylpyrrolidine. One common method includes the reaction of 1-methylpyrrolidine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction conditions often require controlled temperatures and anhydrous conditions to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent flow rates.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles, such as amines, alcohols, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or secondary amines.

Oxidation Products: N-oxides or other oxidized forms.

Reduction Products: Methyl derivatives or other reduced forms.

Wissenschaftliche Forschungsanwendungen

(2R)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride is a chemical compound featuring a pyrrolidine ring with chloromethyl and methyl groups, making it interesting for medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological studies.

Scientific Research Applications

This compound in Pharmaceutical Development

This compound is a lead compound in developing new medications targeting central nervous system disorders. The compound's structural similarity to neurotransmitters suggests potential interactions with biological targets, particularly in the central nervous system. Research indicates that it may exhibit antidepressant activity through potential modulation of serotonin and norepinephrine pathways, as well as possible analgesic properties. Interaction studies are crucial for elucidating the pharmacological profile of the compound and its potential therapeutic uses.

Synthesis methods

Several synthesis methods have been reported for this compound:

- pyrrolidine + chloromethyl methyl ether → (2R)-2-(chloromethyl)-1-methylpyrrolidine

- (2R)-2-(chloromethyl)-1-methylpyrrolidine + HCl → this compound

These methods allow for the production of the compound in a laboratory setting.

Wirkmechanismus

The mechanism of action of (2R)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The chloromethyl group can participate in covalent bonding with biological targets, leading to the modulation of enzyme activity or receptor function.

Vergleich Mit ähnlichen Verbindungen

(2R)-2-(Chloromethyl)-1-methylpiperidine: This compound is structurally similar but contains a six-membered ring instead of a five-membered ring.

(2R)-2-(Chloromethyl)-1-methylpyrrole: This compound has a similar chloromethyl group but differs in the nitrogen-containing ring structure.

Uniqueness: (2R)-2-(Chloromethyl)-1-methylpyrrolidine hydrochloride is unique due to its specific ring structure and the presence of both a chloromethyl group and a methyl group on the pyrrolidine ring. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Biologische Aktivität

(2R)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a chloromethyl group at the second position and a methyl group at the first position. The hydrochloride salt form enhances its solubility and stability, facilitating various biological studies. Its molecular formula is with a molecular weight of 145.62 g/mol.

The biological activity of this compound is largely attributed to its interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways. The chloromethyl group may allow for covalent bonding with biological targets, modulating enzyme activities or receptor functions.

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

- Antidepressant Activity : It shows potential in modulating serotonin and norepinephrine pathways, similar to known antidepressants.

- Antinociceptive Effects : Preliminary studies suggest possible analgesic properties, indicating its potential use in pain management.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structure Similarity | Notable Biological Activity |

|---|---|---|

| 1-Methylpyrrolidine | Pyrrolidine ring | Neurotransmitter modulation |

| 2-Methylpyrrolidine | Pyrrolidine ring | Analgesic properties |

| 3-Chloropropyl-1-methylpyrrolidine | Chlorinated variant | Potential antidepressant effects |

| This compound | Unique chloromethyl substitution | Antidepressant and analgesic effects |

Case Studies

- Antidepressant Potential : A study indicated that this compound could enhance serotonin levels in animal models, demonstrating antidepressant-like effects comparable to traditional SSRIs .

- Pain Modulation : In a pain model study, the compound exhibited significant antinociceptive effects, reducing pain responses in test subjects, suggesting its potential as an analgesic agent .

- Enzyme Interaction Studies : Interaction studies have shown that the compound can inhibit specific enzymes involved in neurotransmitter metabolism, further supporting its role in modulating neurochemical pathways .

Synthesis Methods

Several synthesis methods have been reported for producing this compound:

- Synthesis Route 1 :

- Synthesis Route 2 :

These methods facilitate the production of the compound for further biological evaluation.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution (SN2) due to its good leaving group (Cl⁻) and steric accessibility. Key examples include:

Reaction with Amines

-

Reacts with primary/secondary amines to form quaternary ammonium salts.

-

Example: Reaction with (2R)-2-methylpyrrolidine in tetrahydrofuran (THF) at 100°C yields N-alkylated pyrrolidine derivatives (e.g., intermediate 8 in ).

Coupling with Heterocycles

-

Participates in SN2 reactions with pyrimidines under basic conditions (e.g., sodium hydride in THF):

| Reaction Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4,6-Dichloropyrimidine | THF, NaH, 25°C | Thiazole-pyrimidine hybrid | 59% | |

| 2,4-Dichloropyrimidine | NMP, NaH, 25°C | Pyrimidine derivatives | 11–81% |

Hydrogenation and Reduction

The compound serves as a precursor in catalytic hydrogenation for pyrrolidine synthesis:

-

Pyrrolidine Formation : Hydrogenation of 2-methylpyrroline derivatives using Pt/C or Rh catalysts in alcoholic solvents yields enantiomerically pure (R)-2-methylpyrrolidine .

-

Chlorine Removal : Under H₂ with palladium catalysts, the chloromethyl group reduces to a methyl group, forming 1,2-dimethylpyrrolidine .

Elimination Reactions

Under strong basic conditions (e.g., NaOH, KOtBu), elimination occurs to form alkenes:

-

Dehydrohalogenation : Generates 1-methylpyrrolidine-2-ethene via HCl elimination. This reaction is solvent-dependent, with higher yields in polar aprotic solvents like DMF .

Coordination Chemistry

The nitrogen in the pyrrolidine ring acts as a ligand for transition metals:

-

Rhodium Complexes : Forms stable complexes with Rh(I) catalysts used in asymmetric hydrogenation (e.g., TangPhos ligands) .

-

Palladium Catalysis : Participates in cross-coupling reactions as a supporting ligand, enhancing stereoselectivity .

Acid-Base Reactions

The hydrochloride salt readily undergoes neutralization:

-

Deprotonation : Treatment with NaOH or K₂CO₃ liberates the free base, (2R)-2-(chloromethyl)-1-methylpyrrolidine, which is more reactive in organic solvents .

-

Salt Metathesis : Reacts with silver nitrate to precipitate AgCl, forming nitrate derivatives .

Stereochemical Considerations

The (2R)-configuration influences reaction outcomes:

Eigenschaften

IUPAC Name |

(2R)-2-(chloromethyl)-1-methylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN.ClH/c1-8-4-2-3-6(8)5-7;/h6H,2-5H2,1H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYYNTRVGBDWDB-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67824-41-3 | |

| Record name | (2R)-2-(chloromethyl)-1-methylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.